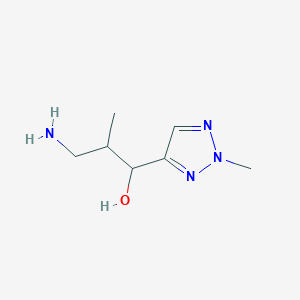

3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol

Description

3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is a triazole-containing secondary alcohol with an amino functional group. Its structure features a 1,2,3-triazole ring substituted with a methyl group at the 2-position, coupled with a propanol backbone bearing a methyl and amino group.

Properties

Molecular Formula |

C7H14N4O |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

3-amino-2-methyl-1-(2-methyltriazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C7H14N4O/c1-5(3-8)7(12)6-4-9-11(2)10-6/h4-5,7,12H,3,8H2,1-2H3 |

InChI Key |

FADGLYANBHKQRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1=NN(N=C1)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for constructing triazole rings .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like alkoxides or amines can be used to replace the hydroxyl group.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Dihydrotriazoles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. This compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

(a) 3-(1-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazol-4-yl)propan-1-ol (1b)

- Structure: Shares the propanol-triazole core but incorporates additional pyrimidine and pyridine substituents.

- Synthesis : Synthesized via microwave-assisted methods (76% yield, 80°C, 100 W), indicating efficient coupling of aromatic heterocycles.

- Physical Properties : Melting point 64.7–65.6°C; IR shows hydroxyl (3401 cm⁻¹) and C-C-O (1039 cm⁻¹) stretches.

- Key Difference: The pyrimidine-pyridine extension likely enhances π-π stacking and hydrogen-bonding capabilities compared to the simpler triazole-propanol structure of the target compound.

(b) 2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide (11)

- Structure : Features a phenyl-substituted triazole linked to a hydrazinecarbothioamide group.

- Synthesis: Formed via condensation of 4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole with thiosemicarbazide in ethanol.

- Spectroscopy : ¹H-NMR signals at δ 2.47 (CH₃), 2.68 (CH₃), and aromatic protons at δ 7.32–7.56.

- Key Difference : The hydrazinecarbothioamide moiety introduces sulfur-based reactivity, which may confer distinct biological activity (e.g., metal chelation) absent in the target compound.

(c) 3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol

- Structure : Replaces the triazole ring with a pyrazole group.

- Molecular Formula : C₈H₁₅N₃O (MW 169.22).

- Key Difference : Pyrazole’s reduced aromaticity and altered dipole moment compared to triazole may lower binding affinity in biological targets reliant on triazole-specific interactions.

Physicochemical and Spectroscopic Properties

Biological Activity

3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is a heterocyclic compound notable for its triazole ring and amino alcohol functional group. This compound has garnered attention in pharmacology due to its diverse biological activities, particularly in enzyme inhibition and interactions with various biological targets. Its molecular formula is C₆H₁₁N₅O, with a molecular weight of approximately 156.19 g/mol.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step synthetic routes, prominently featuring the Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction to form the triazole ring. This method is favored for its efficiency in generating compounds with specific structural features conducive to biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an enzyme inhibitor and a modulator of protein interactions. The compound's unique structure facilitates hydrogen bonding and dipole interactions with biological targets, enhancing its pharmacological profile.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that triazole derivatives exhibit significant inhibition against various enzymes, including those implicated in fungal infections and cancer progression . The binding affinity of this compound with these enzymes suggests a promising role in drug development.

Antitrypanosomal Activity

A related study evaluated the antitrypanosomal potential of 1,2,3-triazole-based hybrids, which included analogs similar to this compound. Some analogs demonstrated potent activity against Trypanosoma cruzi, achieving IC₅₀ values significantly lower than traditional treatments . This highlights the potential for developing new therapies against parasitic infections using triazole scaffolds.

Case Study 1: Interaction with Serum Albumins

A recent study examined the interaction of triazole compounds with serum albumins using fluorescence techniques and molecular docking. The findings indicated strong binding interactions between the triazole moiety and amino acid residues in serum albumins, suggesting that these compounds can effectively modulate protein functions .

Case Study 2: Inhibition Studies

In another investigation focusing on enzyme inhibition, researchers found that derivatives of this compound displayed significant inhibitory effects on nitric oxide production in LPS-stimulated microglia cells. This suggests anti-inflammatory properties that could be beneficial in treating neuroinflammatory conditions .

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with other triazole-containing compounds known for their pharmacological effects:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Fluconazole | Triazole antifungal | Broad-spectrum antifungal activity |

| Voriconazole | Triazole antifungal | Enhanced activity against resistant strains |

| Anastrozole | Aromatase inhibitor | Used in breast cancer treatment |

The structural uniqueness of this compound differentiates it from these compounds by offering distinct chemical reactivity and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.